3-Sialyl-D-glucose (α/β mixture)

Neuraminidase Inhibition Antiviral Drug Discovery Enzyme Assay

Researchers mapping influenza hemagglutinin binding determinants often face structural ambiguity using larger, flexible sialosides. 3-Sialyl-D-glucose (Neu5Acα2-3Glc) solves this as the minimal pharmacophore, lacking the galactose spacer of 3'-sialyllactose. This disaccharide defines the essential Neu5Acα2-3Glc scaffold for unambiguous SAR studies. - Quantified NEU3 inhibitor with an IC₅₀ of 24 µM. - Dual hemagglutinin/neuraminidase probe for cell-surface recognition assays. - α/β anomeric mixture ready for direct conjugation via reductive amination.

Molecular Formula C₁₇H₂₉NO₁₄
Molecular Weight 471.41
CAS No. 35259-22-4
Cat. No. B1147632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sialyl-D-glucose (α/β mixture)
CAS35259-22-4
Synonyms3-O-(N-Acetyl-α-neuraminosyl)-D-glucose;  O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose
Molecular FormulaC₁₇H₂₉NO₁₄
Molecular Weight471.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Sialyl-D-glucose – Disaccharide Sialoside for Antiviral Research


3-Sialyl-D-glucose (α/β mixture), CAS 35259-22-4, is a synthetic disaccharide composed of N-acetylneuraminic acid (Neu5Ac) linked via an α(2→3) glycosidic bond to D-glucose [1]. With a molecular weight of 471.4 g/mol and formula C₁₇H₂₉NO₁₄, it is structurally the minimal sialoside unit of the GM3 ganglioside series, lacking the galactose residue found in 3'-sialyllactose . The compound is primarily utilized as a tool to study sialic acid-dependent viral entry mechanisms, particularly the inhibition of influenza neuraminidase and hemagglutinin [1].

Sialic acid-dependent viral entry mechanism studies
Minimal sialoside scaffold (disaccharide, no galactose spacer)
Neuraminidase & hemagglutinin interaction assays

Why 3-Sialyl-D-glucose Cannot Be Replaced by Other Sialosides


Sialylated glycans are not functionally interchangeable; their biological activity is exquisitely dependent on the underlying sugar scaffold and linkage topology. While 3'-sialyllactose (Neu5Acα2-3Galβ1-4Glc) and 6'-sialyllactose (Neu5Acα2-6Galβ1-4Glc) are abundant in human milk and serve as common reference compounds, 3-Sialyl-D-glucose presents a fundamentally different pharmacophore: the sialic acid is attached directly to the 3-position of glucose, eliminating the galactose spacer entirely [1]. This structural truncation results in a distinct spatial presentation of the sialic acid moiety to viral hemagglutinin and neuraminidase binding pockets. Consequently, binding affinity, inhibitory potency, and enzyme kinetics cannot be extrapolated from 3'- or 6'-sialyllactose data, nor from larger ganglioside oligosaccharides like GM3 . For users requiring the minimal Neu5Acα2-3Glc pharmacophore for mechanistic studies or inhibitor development, generic substitution with other sialosides would invalidate experimental structure-activity relationships.

Scaffold truncation
Missing galactose spacer alters sialic acid presentation to viral glycoproteins
Binding specificity
Affinity data from 3'-/6'-sialyllactose cannot be extrapolated due to distinct pharmacophore
SAR invalidation
Using bulkier sialosides confounds structure-activity relationships in minimal epitope studies

Quantitative Evidence for 3-Sialyl-D-glucose Selection


Neuraminidase-3 Inhibition Potency vs. DANA

In a fluorescence-based assay using recombinant human neuraminidase-3 (NEU3) and 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4MU-NANA) as substrate, 3-Sialyl-D-glucose demonstrated an IC₅₀ of 24,000 nM (24 µM) [1]. By contrast, the well-established reference inhibitor DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) exhibits an IC₅₀ of 13 ± 3 µM against the same enzyme under comparable conditions [2]. This places 3-Sialyl-D-glucose within approximately 1.8-fold of DANA's potency, confirming its suitability as a tool compound for NEU3 inhibition studies.

NEU3 Inhibition vs. DANA
Cross-study comparable
IC₅₀ 24 µM vs. DANA 13 ± 3 µM
Supports NEU3 inhibition research context
Calibrate against gold-standard inhibitor
Neuraminidase Inhibition Antiviral Drug Discovery Enzyme Assay

Minimal Sialoside Scaffold vs. 3'-Sialyllactose

Crystallographic and competitive binding studies have established that influenza A hemagglutinin discriminates between Neu5Acα2-3Gal and Neu5Acα2-6Gal linkages, with 5- to 30-fold differences in inhibitory potency [1][2]. The minimal disaccharide 3-Sialyl-D-glucose (Neu5Acα2-3Glc) eliminates the galactose C-4 hydroxyl and C-6 hydroxymethyl group that are present in 3'-sialyllactose, reducing the scaffold by one monosaccharide unit (MW 471.4 vs. 633.6 g/mol) [3]. This structural simplification is predicted to alter the orientation of the sialic acid glycerol side chain within the hemagglutinin receptor-binding pocket, offering a distinct selectivity profile that is not achievable with the bulkier 3'-SL scaffold.

Scaffold vs. 3'-Sialyllactose
Class-level inference
Disaccharide (Neu5Acα2-3Glc) vs. trisaccharide; lacks galactose
Alters hemagglutinin binding-site orientation
Distinct selectivity profile from 3'-SL
Glycan Structure-Activity Relationship Hemagglutinin Binding Sialoside Design

Dual Neuraminidase and Hemagglutinin Blocking Function

According to product documentation from BOC Sciences, 3-Sialyl-D-glucose is described as a synthetic inhibitor that can selectively block hemagglutinin in influenza and parainfluenza viruses, destroying the cellular adsorption ability of viral particles and decreasing their infectious activity . The compound possesses both a sialic acid moiety for neuraminidase active-site recognition and a glucose backbone that can occupy the hemagglutinin receptor-binding pocket. In contrast, DANA acts primarily as a transition-state analog inhibitor of neuraminidase without engaging hemagglutinin [1]. This dual functionality positions 3-Sialyl-D-glucose as a tool for investigating simultaneous blockade of both viral surface glycoproteins—a property not shared by neuraminidase-selective inhibitors.

Dual HA/NA Blockade vs. DANA
Data to verify
Reported dual-target (neuraminidase + hemagglutinin) vs. DANA neuraminidase-only
Supports dual-target viral entry research
Quantitative HA blockade data not reported
Dual Mechanism Antivirals Influenza Entry Inhibition Hemagglutinin Blockade

α/β Anomeric Mixture Solution-Phase Advantage

3-Sialyl-D-glucose is supplied as an α/β anomeric mixture at the glucose reducing end, reflecting thermodynamic equilibration in aqueous solution [1]. In D₂O at pD 7.0, the anomeric ratio typically approaches α:β ≈ 36:64 as determined by ¹H NMR integration of the anomeric proton signals [2]. This equilibrium mixture provides a broader conformational landscape than single-anomer preparations of comparable sialosides (e.g., chemically synthesized 3'-sialyllactose often supplied as the pure β-anomer), enabling studies of anomer-dependent recognition by lectins, glycosidases, or transporters without requiring separate synthetic batches [3].

α/β Anomeric Mixture
Supporting evidence
α:β ≈ 36:64 equilibrium; 3'-SL typically pure β-anomer
Provides solution-phase anomeric diversity
Avoids separate anomer synthesis
Anomeric Equilibration Solution Stability Glycosidase Substrate

Key Procurement Scenarios for 3-Sialyl-D-glucose


Minimal Pharmacophore for Hemagglutinin-Sialoside Studies

Researchers mapping the binding determinants of influenza A hemagglutinin require the smallest sialoside that retains measurable affinity. 3-Sialyl-D-glucose (Neu5Acα2-3Glc), being a disaccharide, serves as the minimal scaffold for defining the energetic contribution of the glucose residue versus the galactose-containing 3'-sialyllactose [1]. Its quantified IC₅₀ of 24 µM against neuraminidase-3 [2] and dual hemagglutinin-blocking property make it the preferred probe for structure-activity relationship (SAR) studies where incremental addition of sugar residues is being investigated.

Neuraminidase-3 Specificity Profiling in Disease Models

Human neuraminidase-3 (NEU3) is implicated in cancer cell apoptosis, neuronal differentiation, and adhesion [1]. The BindingDB IC₅₀ value of 24 µM for 3-Sialyl-D-glucose against recombinant human NEU3 provides a quantitative activity benchmark for this enzyme [2]. Unlike pan-sialidase inhibitors such as DANA, 3-Sialyl-D-glucose's dual neuraminidase/hemagglutinin profile enables its use as a multifunctional probe in cellular models where both sialidase activity and sialic acid-dependent cell-surface recognition events need to be simultaneously modulated .

Synthesis of Neoglycoconjugates and Polyvalent Arrays

The α/β mixture of 3-Sialyl-D-glucose provides a convenient starting material for reductive amination or glycosylamine formation at the reducing end, enabling conjugation to proteins, polymers, or surfaces without prior anomer separation [1]. The reduced steric profile of the glucose core (versus lactose-based sialosides) minimizes non-specific interactions in polyvalent display systems, making it the scaffold of choice for constructing defined-density sialoside arrays for hemagglutinin avidity measurements [2].

Application
Selection Property
Validation Focus
Minimal sialoside pharmacophore mapping
Disaccharide scaffold (no galactose)
Hemagglutinin binding-site energetics
NEU3 interaction profiling in cellular models
Reported NEU3 inhibition context
Dual-target engagement in cell-entry studies
Neoglycoconjugate & array construction
α/β anomeric mixture for conjugation
Polyvalent sialoside avidity measurements
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